REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5](=[CH:7][CH:8]=1)[OH:6].[C:10](=O)([O-])[O-].[Cs+].[Cs+].ClCCl>CN(C)C=O>[CH3:1][C:2]1[CH:8]=[CH:7][C:5]2[O:6][CH2:10][O:9][C:4]=2[CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
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15 g
|
Type
|
reactant
|
Smiles
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CC=1C=C(C(O)=CC1)O
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Name
|
cesium carbonate
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
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Setpoint
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110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
purged with nitrogen three times
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
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Type
|
CUSTOM
|
Details
|
the reaction was quenched with water (500 mL)
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Type
|
EXTRACTION
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Details
|
extracted with ether-pentane (1:1 ratio, 3×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (3×1000 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(OCO2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 303.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |